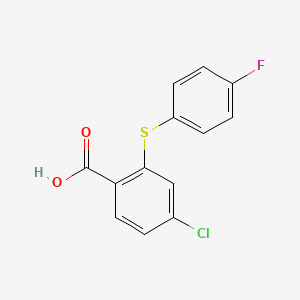

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid

Descripción general

Descripción

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid (CFSBA) is a highly versatile compound with a wide range of applications in scientific research, laboratory experiments, and other industrial applications. In particular, CFSBA has been extensively studied and utilized in the fields of medicinal chemistry, biochemistry, and pharmacology.

Aplicaciones Científicas De Investigación

Synthesis and Pharmacological Evaluation

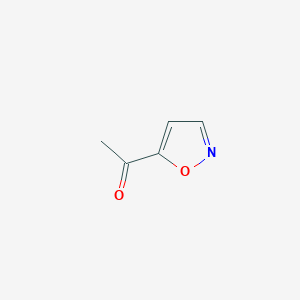

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid and related compounds have been used in the synthesis of various derivatives with potential pharmacological applications. For instance, a study by Bhat et al. (2016) demonstrated the use of similar compounds in synthesizing 1,3,4-oxadiazole derivatives. These derivatives were evaluated for their anti-convulsant and anti-inflammatory activities, showing significant biological activities supported by in silico molecular docking studies (Bhat et al., 2016).

Building Block in Solid-Phase Synthesis

Křupková et al. (2013) explored the use of a compound structurally similar to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid in solid-phase synthesis. They found that 4-Chloro-2-fluoro-5-nitrobenzoic acid can serve as a multireactive building block in heterocyclic oriented synthesis, leading to various condensed nitrogenous cycles (Křupková et al., 2013).

Supramolecular Structures in Organotin Complexes

Ma et al. (2005) synthesized new organotin complexes with 4-sulfanylbenzoic acid, a compound related to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid. Their research revealed diverse supramolecular structures involving intermolecular interactions, highlighting the versatility of these compounds in creating complex molecular architectures (Ma et al., 2005).

Photo-degradation in Thiazole-Containing Compounds

Wu et al. (2007) investigated the photo-degradation behavior of thiazole-containing compounds, including those structurally similar to 4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid. Their study provided insights into the degradation pathways and potential applications of these compounds in understanding photochemical reactions (Wu et al., 2007).

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2S/c14-8-1-6-11(13(16)17)12(7-8)18-10-4-2-9(15)3-5-10/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRXSESXCUUOFHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)SC2=C(C=CC(=C2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30605961 | |

| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-2-(4-fluorophenyl)sulfanylbenzoic acid | |

CAS RN |

54435-14-2 | |

| Record name | 4-Chloro-2-[(4-fluorophenyl)sulfanyl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30605961 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)

![[2-(3-Furan-2-yl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321685.png)

![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)